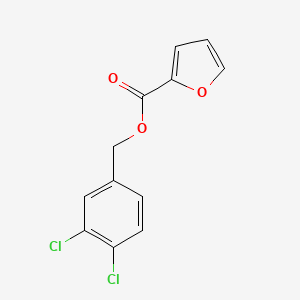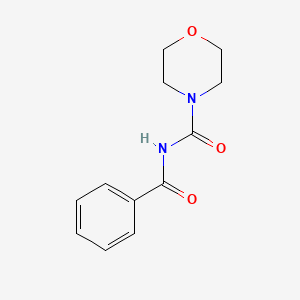
N-benzoyl-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzoyl-4-morpholinecarboxamide, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its various applications. BMK is a white crystalline powder that is commonly used as a reagent in organic synthesis. In recent years, BMK has been extensively researched for its potential use in the fields of medicine and biotechnology.
Applications De Recherche Scientifique
N-benzoyl-4-morpholinecarboxamide has been extensively researched for its potential use in the fields of medicine and biotechnology. One of the most promising applications of N-benzoyl-4-morpholinecarboxamide is in the development of new anticancer drugs. N-benzoyl-4-morpholinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-benzoyl-4-morpholinecarboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, N-benzoyl-4-morpholinecarboxamide has been studied for its anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of N-benzoyl-4-morpholinecarboxamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cell growth and differentiation. N-benzoyl-4-morpholinecarboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. N-benzoyl-4-morpholinecarboxamide has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-benzoyl-4-morpholinecarboxamide has been shown to have various biochemical and physiological effects. N-benzoyl-4-morpholinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-benzoyl-4-morpholinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells. Additionally, N-benzoyl-4-morpholinecarboxamide has been shown to reduce inflammation and pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-benzoyl-4-morpholinecarboxamide in lab experiments is its high purity. N-benzoyl-4-morpholinecarboxamide synthesized through the reaction of morpholine with benzoyl chloride in the presence of a base yields N-benzoyl-4-morpholinecarboxamide with a purity of up to 98%. Additionally, N-benzoyl-4-morpholinecarboxamide is relatively easy to synthesize and is readily available. However, one of the limitations of using N-benzoyl-4-morpholinecarboxamide in lab experiments is its potential toxicity. N-benzoyl-4-morpholinecarboxamide has been shown to have toxic effects on some cell lines, and caution should be exercised when handling and using N-benzoyl-4-morpholinecarboxamide in experiments.
Orientations Futures
There are several future directions for N-benzoyl-4-morpholinecarboxamide research. One area of research is the development of new anticancer drugs based on N-benzoyl-4-morpholinecarboxamide. Researchers are investigating the use of N-benzoyl-4-morpholinecarboxamide derivatives in the treatment of various types of cancer. Another area of research is the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease based on N-benzoyl-4-morpholinecarboxamide. Additionally, researchers are investigating the use of N-benzoyl-4-morpholinecarboxamide in the development of new anti-inflammatory and analgesic drugs.
Méthodes De Synthèse
N-benzoyl-4-morpholinecarboxamide can be synthesized through a variety of methods, including the reaction of morpholine with benzoyl chloride in the presence of a base or the reaction of morpholine with benzoyl isothiocyanate. The most common method of synthesis involves the reaction of morpholine with benzoyl chloride in the presence of a base such as triethylamine. This method yields N-benzoyl-4-morpholinecarboxamide with a purity of up to 98%.
Propriétés
IUPAC Name |
N-benzoylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(10-4-2-1-3-5-10)13-12(16)14-6-8-17-9-7-14/h1-5H,6-9H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSYYXWVLMMNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Morpholine-4-carbonyl)-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
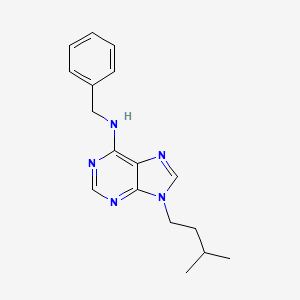
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)
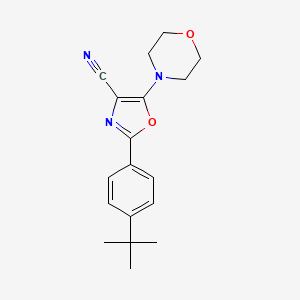
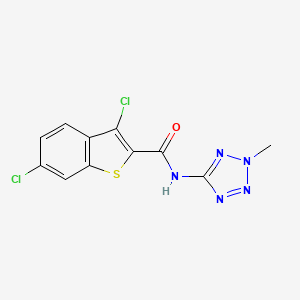
![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)
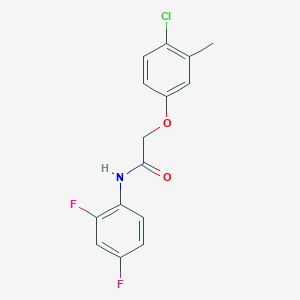
![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)
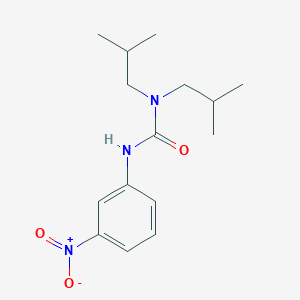
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)
![5-[(4-methoxybenzyl)amino]-2-phenyl-1,3-oxazole-4-carbonitrile](/img/structure/B5800491.png)
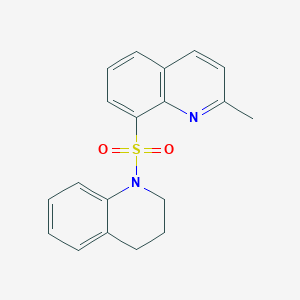
![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)
